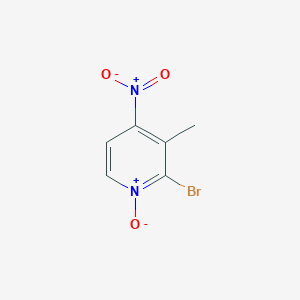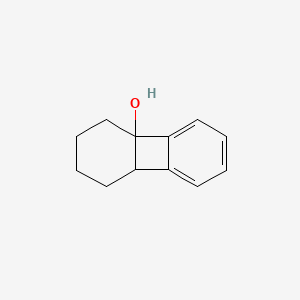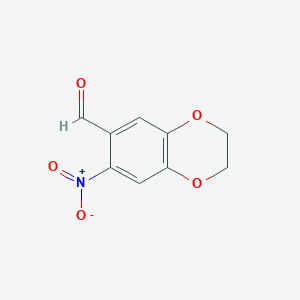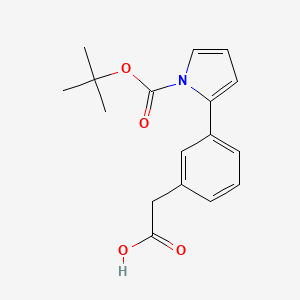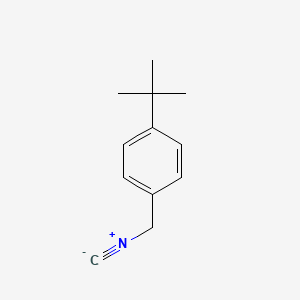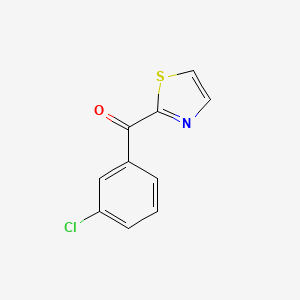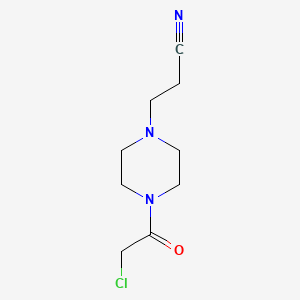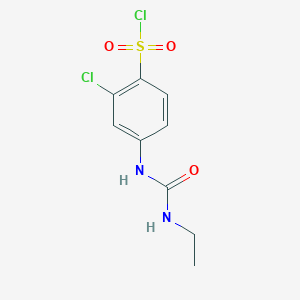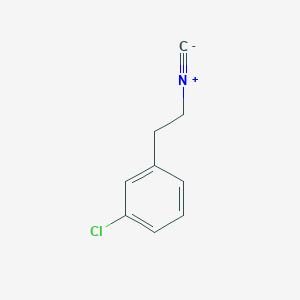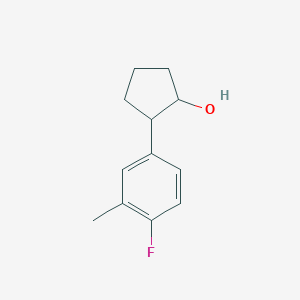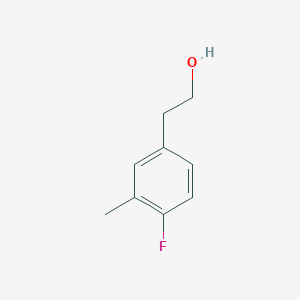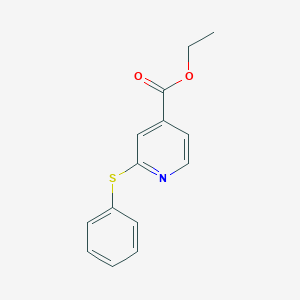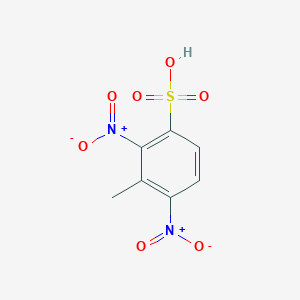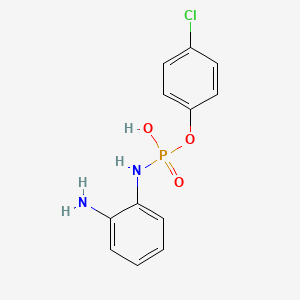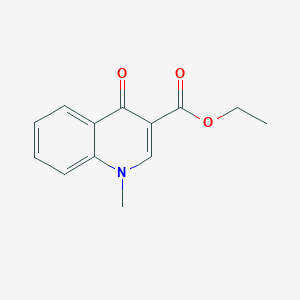
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Übersicht
Beschreibung
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H13NO3 . It is a quinolone derivative, which is a class of compounds that are widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of quinolone derivatives, including Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be achieved through various synthetic methodologies. These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .Molecular Structure Analysis
The molecular structure of Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is characterized by a monoclinic crystal system with a = 22.886 (3) Å, b = 12.763 (2) Å, c = 8.175 (1) Å, β = 107.756 (4)° .Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.25 g/mol, XLogP3-AA of 2.1, and a topological polar surface area of 46.6 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
Methods of Application: The synthesis of derivatives often involves multi-step or one-pot reactions, flow chemistry, and metal-catalyzed reactions to achieve targeted modifications at specific positions on the quinolone nucleus .
Results: The methodologies developed have led to the creation of numerous FDA-approved drugs, showcasing the compound’s versatility and effectiveness in drug development .
Application in Antibacterial Research
Methods of Application: Research involves the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, with modifications ranging from N1 to C8 to enhance antibacterial and antiviral effects .
Results: These studies have yielded compounds with novel mechanisms of action, contributing to the development of new antibacterial agents .
Methods of Application: Synthesis from related compounds through various chemical reactions, aiming to improve the efficacy and reduce the resistance of HIV treatments .
Results: The resulting compounds have shown promise in inhibiting the HIV-1 integrase, crucial for the viral replication process .
Methods of Application: The focus is on the synthesis of compounds with anti-tubercular properties through targeted chemical modifications .
Results: These compounds have demonstrated anti-proliferative effects against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .
Methods of Application: Chemical synthesis of derivatives that can act as ligands for cannabinoid receptors, thereby modulating inflammatory responses .
Results: The synthesized ligands have shown effectiveness in reducing inflammation, with potential therapeutic applications .
Methods of Application: Research involves the synthesis of compounds capable of inhibiting tyrosine kinases, which are often overactive in cancer cells .
Results: These inhibitors have shown potential in slowing down the proliferation of cancer cells, offering a pathway for developing new cancer therapies .
Results: The process has been optimized to produce N-1 substituted 4-Quinolone-3-Carboxamides, which are then explored for their therapeutic potential .
Methods of Application: The synthesis includes the introduction of fluorine atoms at strategic positions to enhance the compound’s pharmacological properties .
Results: These fluorinated derivatives have shown improved efficacy and stability, making them valuable in drug development .
Methods of Application: Research focuses on the synthesis of compounds that can disrupt the life cycle of Plasmodium spp., the parasite responsible for malaria .
Results: Some derivatives have demonstrated potential in inhibiting the growth of Plasmodium, offering new avenues for antimalarial drugs .
Methods of Application: The approach involves developing compounds that can effectively target bacterial pathogens commonly associated with cystic fibrosis .
Results: These studies have led to the identification of compounds that may improve the management of bacterial infections in cystic fibrosis patients .
Methods of Application: The synthesis of these derivatives aims to modulate cardiac contractility and address heart failure conditions .
Results: Preliminary results indicate that some derivatives can positively affect cardiac muscle contractility, suggesting their use in heart failure treatment .
Methods of Application: The focus is on synthesizing molecules that can interfere with bacterial communication pathways, thereby preventing biofilm-related infections .
Results: These inhibitors have shown promise in disrupting bacterial communication, potentially leading to novel treatments for biofilm-associated infections .
Methods of Application: Adopting simpler, scalable, and efficient methodologies for the synthesis, which are adaptable for the derivatization of other less reactive carboxylate species .
Results: The approach has led to the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields, contributing to sustainable chemical practices .
Methods of Application: It is used as a precursor or intermediate in the synthesis of complex molecules that interact with proteins for research purposes .
Results: The use of this compound in proteomics has facilitated the understanding of protein-related diseases and the development of targeted therapies .
Methods of Application: Synthesis involves multi-step, one-pot, flow chemistry, and metal-catalyzed reactions for targeted modification of the quinolone nucleus .
Results: This has resulted in the creation of new antibiotics, some with novel mechanisms such as quorum sensing signaling molecules controlling the population density of Pseudomonas spp. .
Methods of Application: The focus is on alkyl or alkenyl group modifications at C-2 and C-3 to enhance anti-microbial properties .
Results: These modifications have led to the production of synthetic anti-microbial agents with improved efficacy against various pathogens .
Methods of Application: The druggability is explored through the synthesis of various derivatives, aiming to enhance therapeutic potential and bioavailability .
Results: This has led to the compound being a part of more than 60 FDA approved drugs, showcasing its significant role in drug development .
Methods of Application: Isolation and structural modification of naturally occurring 4-quinolones to enhance their therapeutic properties .
Results: These naturally derived 4-quinolones serve as lead structures for the development of synthetic anti-microbial agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-methyl-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(16)10-8-14(2)11-7-5-4-6-9(11)12(10)15/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXSZQRCUSJNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364172 | |
| Record name | Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
23789-85-7 | |
| Record name | Ethyl 1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23789-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 1-METHYL-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



